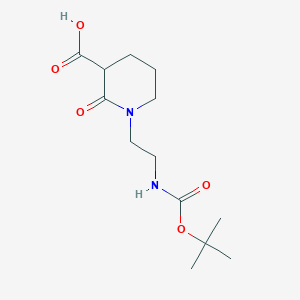

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid

Description

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (BOC)-protected aminoethyl substituent and a carboxylic acid moiety. Its molecular formula is C₁₄H₂₃N₂O₅, with a molecular weight of 305.35 g/mol (estimated). The BOC group enhances stability and solubility in organic solvents, while the 2-oxopiperidine ring and carboxylic acid group enable diverse reactivity, making it a valuable intermediate in pharmaceutical synthesis .

Synthesis typically involves coupling a BOC-protected amine to a 2-oxopiperidine-3-carboxylic acid scaffold. For example, methods analogous to those in Reference Examples 87 and 88 (EP 4 374 877 A2) may be employed, using reagents like BOC-anhydride and catalytic hydrogenation or amide coupling strategies .

Properties

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-6-8-15-7-4-5-9(10(15)16)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUHRBBZJQFVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCCC(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126177-06-6 | |

| Record name | 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The protected amine is then subjected to further reactions to introduce the piperidine ring and the carboxylic acid group. Common solvents used in these reactions include tetrahydrofuran (THF) and acetonitrile (MeCN) .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

This compound is utilized in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance binding affinity and selectivity towards specific receptors.

Case Study: Dopamine Receptor Ligands

Recent studies have explored the use of piperidine derivatives, including this compound, as ligands for dopamine receptors. The modifications on the piperidine ring have shown promising results in enhancing receptor selectivity and efficacy in vivo, particularly for conditions like schizophrenia and bipolar disorder .

Drug Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to act as a building block for various pharmacophores makes it a valuable asset in drug discovery.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to develop anticancer agents that exhibit selective cytotoxicity against tumor cells while minimizing side effects . The incorporation of the tert-butoxycarbonyl group aids in protecting sensitive functional groups during the synthesis process.

Biochemical Research

The compound has been investigated for its role in biochemical assays, specifically in studying enzyme interactions and metabolic pathways.

Case Study: P-glycoprotein Interaction

Studies have indicated that compounds similar to 1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid can interact with P-glycoprotein (P-gp), an important efflux transporter involved in drug metabolism . Understanding these interactions is crucial for predicting drug absorption and resistance mechanisms.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Effective ligands for dopamine receptors; potential treatments for neurological disorders. |

| Drug Development | Intermediate for synthesizing complex pharmaceuticals; promising anticancer agents with selective activity. |

| Biochemical Research | Interactions with P-glycoprotein; important for understanding drug metabolism and resistance. |

Mechanism of Action

The mechanism of action of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid involves its interaction with various molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other functional sites. Upon deprotection, the amine can participate in nucleophilic addition and substitution reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The 3-fluorobenzyl derivative exhibits higher LogP (3.1–3.5) due to its aromatic substituent, whereas the aminoethyl group in the target compound reduces lipophilicity (LogP ~1.8–2.2).

- Acidity : All compounds share a carboxylic acid group with pKa ~4.2–4.9, suitable for salt formation under physiological conditions.

- Ring Systems : Piperidine derivatives (target compound, fluorobenzyl analog) offer conformational rigidity, while pyrrolidine and azetidine analogs (e.g., methylthio derivative) have smaller rings, altering steric and electronic profiles .

Commercial Availability

Biological Activity

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid, with the CAS number 2126177-06-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacokinetics, and relevant case studies.

Molecular Structure:

- Molecular Formula: C₁₃H₂₂N₂O₅

- Molecular Weight: 286.32 g/mol

- IUPAC Name: 1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid

Physical Properties:

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Appearance | Powder |

Pharmacological Profile

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is primarily noted for its role as a potential pharmacological agent. It exhibits several biological activities:

- Antipsychotic Potential:

-

Antioxidant Activity:

- Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Enzyme Inhibition:

Case Studies and Research Findings

- Synthesis and Characterization:

- Polymorphic Behavior:

- Comparative Studies:

Pharmacokinetics

The pharmacokinetic profile of 1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid has not been extensively documented; however, extrapolating from related compounds provides insights into its absorption and distribution:

| Parameter | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier | No |

| P-glycoprotein Substrate | No |

These parameters suggest that while the compound may be well absorbed in the gastrointestinal tract, it does not readily cross the blood-brain barrier, limiting its central nervous system effects.

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid?

Answer: A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines with piperidine-carboxylic acid derivatives. For example, Boc-protected aminoethyl groups can be introduced via amidation or alkylation reactions under anhydrous conditions. Post-synthetic steps may include oxidation to introduce the 2-oxo group . Key intermediates should be purified using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterized via H/C NMR and high-resolution mass spectrometry (HRMS). Ensure inert atmospheres (N/Ar) to prevent Boc-group deprotection during reactions .

Q. How should this compound be stored to maintain stability and purity?

Answer: Store the compound in a tightly sealed container at -20°C under anhydrous conditions to prevent hydrolysis of the Boc group. Desiccants like silica gel should be used to avoid moisture absorption. Stability data from related Boc-protected piperidine derivatives indicate no decomposition under recommended storage for ≥12 months . Avoid exposure to strong acids/bases, as the Boc group is labile under these conditions .

Q. What analytical methods are critical for confirming its stereochemical integrity?

Answer:

- NMR Spectroscopy : Compare coupling constants (e.g., ) to established stereoisomers. For example, axial vs. equatorial substituents in the piperidine ring affect splitting patterns .

- X-ray Crystallography : Resolve ambiguous cases, particularly for chiral centers introduced during synthesis .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with polar solvents to separate enantiomers .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize epimerization?

Answer: Epimerization at the α-carbon of the carboxylic acid is a key concern. Mitigation strategies include:

- Using coupling agents like HATU or HOAt, which reduce reaction times and side reactions .

- Conducting reactions at low temperatures (0–4°C) and in aprotic solvents (DMF, DCM) to stabilize the transition state .

- Monitoring reaction progress via H NMR to detect epimer formation early. Adjust pH to neutral (7–8) to avoid acid/base-induced racemization .

Q. How should discrepancies in reported toxicity data be addressed?

Answer: Contradictions in SDS hazard classifications (e.g., "no known hazard" vs. unspecified toxicity ) necessitate:

- In-house testing : Perform acute toxicity assays (e.g., OECD 423) and Ames tests for mutagenicity.

- Literature cross-referencing : Compare data from structurally similar compounds, such as Boc-protected piperidines, which generally exhibit low acute toxicity but may cause irritation upon prolonged exposure .

- Precautionary measures : Use PPE (nitrile gloves, safety goggles) and engineering controls (fume hoods) during handling .

Q. What computational methods predict this compound’s reactivity in peptide bond formation?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic acyl substitution at the carboxylic acid group. Solvent effects (e.g., DMF polarity) can be modeled using continuum solvation .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the piperidine ring to assess steric hindrance during coupling .

- Docking Studies : Evaluate interactions with enzymatic active sites (e.g., proteases) if the compound is a substrate or inhibitor .

Q. How can researchers resolve low yields in Boc-deprotection reactions?

Answer: Low yields often arise from incomplete acidolysis. Optimize by:

- Acid selection : Use TFA in DCM (1:1 v/v) for 2–4 hours at 0°C, followed by neutralization with aqueous NaHCO .

- Monitoring deprotection : Track Boc removal via H NMR (disappearance of tert-butyl singlet at ~1.4 ppm) .

- Scavenger addition : Add triisopropylsilane (TIS) to quench carbocation byproducts and prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.